molecular formula C16H18N2O3S B5625895 3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide CAS No. 6105-18-6

3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide

Cat. No.: B5625895
CAS No.: 6105-18-6
M. Wt: 318.4 g/mol
InChI Key: AGOCSKKCACEIKU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide is a synthetic benzamide derivative characterized by a 3,4-dimethyl-substituted aromatic ring linked via an amide bond to a 4-sulfamoylbenzyl group.

The sulfamoyl group (-SO₂NH₂) is a hallmark of carbonic anhydrase inhibitors and antimicrobial agents, while the dimethylbenzamide core may enhance membrane permeability due to its lipophilicity.

Properties

IUPAC Name

3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-3-6-14(9-12(11)2)16(19)18-10-13-4-7-15(8-5-13)22(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOCSKKCACEIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976544
Record name 3,4-Dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6105-18-6
Record name 3,4-Dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 4-sulfamoylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The uniqueness of 3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide lies in its specific substituent arrangement. Below is a comparative analysis with key analogs:

Compound Name Structural Features Key Differences Biological Implications
3,4,5-Trimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide Benzamide core with 3,4,5-trimethoxy and 4-sulfamoylbenzyl groups Methoxy groups instead of methyl substituents Increased polarity may enhance solubility but reduce blood-brain barrier penetration compared to dimethyl analogs .
3,6,7-Trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide Benzofuran core with methyl and sulfamoyl groups Benzofuran ring replaces benzene; additional methyl groups Benzofuran’s rigidity may improve binding to aromatic amino acid residues in enzyme active sites .
4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Oxadiazole heterocycle and diethylsulfamoyl group Oxadiazole introduces π-stacking capability; diethylsulfamoyl reduces hydrogen-bonding potential Oxadiazole-containing compounds often exhibit antimicrobial and anti-inflammatory activities .
Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl) Triazine and morpholine heterocycles Triazine’s electron-deficient ring enhances interactions with nucleophilic targets Triazine derivatives are explored as kinase inhibitors and antiproliferative agents .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Benzamide Derivatives

Compound Molecular Formula Molecular Weight (g/mol) LogP* Key Functional Groups
3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide C₁₆H₁₈N₂O₃S 318.39 2.1 Dimethylbenzamide, sulfamoyl
3,4,5-Trimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide C₁₇H₂₀N₂O₅S 372.42 1.3 Trimethoxybenzamide, sulfamoyl
4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide C₂₀H₂₂N₄O₄S₂ 454.54 3.5 Oxadiazole, diethylsulfamoyl

*LogP values estimated via computational methods.

Biological Activity

3,4-Dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

The compound features a benzamide core with two methyl groups at the 3 and 4 positions and a sulfamoylphenylmethyl substituent. This unique structure contributes to its biological activity by influencing its solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that 3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa20.0

These findings highlight its potential as a lead compound for developing new antibacterial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, including colon and breast cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range:

Cell Line IC50 (µM)
HCT116 (Colon Cancer)0.64
MCF-7 (Breast Cancer)1.2

These results indicate significant potential for further development as an anticancer therapeutic.

The mechanism through which 3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells.
  • Receptor Interaction : It is suggested that the sulfamoyl group enhances binding affinity to specific receptors or enzymes, which could lead to altered signaling pathways associated with growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound may induce oxidative stress in bacterial cells, leading to cell death.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of the compound against multi-drug resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 12.5 µg/mL, suggesting potential use in treating resistant infections.

Study 2: Cancer Cell Proliferation

In a comparative study with standard chemotherapeutics, the compound demonstrated superior efficacy in inhibiting the growth of MCF-7 cells compared to doxorubicin, indicating its potential as a novel anticancer agent.

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